Unii-7Q26YN85LO
Description
UNII-7Q26YN85LO, identified by CAS No. 1761-61-1, is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . Its synthesis involves a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), yielding 98% under optimized conditions . The compound is classified with hazard warning H302 ("harmful if swallowed") and requires precautions such as wearing protective equipment (P280) during handling .
Properties
Molecular Formula |
C54H75NO7 |
|---|---|
Molecular Weight |
850.2 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-[2-[4-[(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-3-oxo-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-11-yl]-N-methylanilino]ethoxy]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C54H75NO7/c1-7-22-54(61)24-21-43-40-15-11-34-27-37(56)14-16-39(34)49(40)41(31-52(43,54)4)33-9-12-36(13-10-33)55(6)25-26-62-38-20-23-51(3)35(28-38)29-46(57)50-44-18-17-42(32(2)8-19-48(59)60)53(44,5)47(58)30-45(50)51/h9-10,12-13,27,32,35,38,40-47,50,57-58,61H,8,11,14-21,23-26,28-31H2,1-6H3,(H,59,60)/t32-,35+,38+,40+,41-,42-,43+,44+,45+,46-,47+,50+,51+,52+,53-,54+/m1/s1 |
InChI Key |
LEUWECPXLBIBOF-NZWIZOFBSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)CCO[C@H]6CC[C@]7([C@@H](C6)C[C@H]([C@@H]8[C@@H]7C[C@@H]([C@]9([C@H]8CC[C@@H]9[C@H](C)CCC(=O)O)C)O)O)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)CCOC6CCC7(C(C6)CC(C8C7CC(C9(C8CCC9C(C)CCC(=O)O)C)O)O)C)C)O |
Synonyms |
(3b,5b,7a,12a)-7,12-dihydroxy-3-(2-((4-((11b,17b)-17-hydroxy-3-oxo-17-prop-1-ynylestra-4,9-dien-11-yl) phenyl)(methyl)amino)ethoxy)cholan-24-oic acid A-348441 |
Origin of Product |
United States |
Preparation Methods
The preparation of A-348441 involves synthetic routes that include the use of specific reagents and reaction conditionsThe industrial production methods for A-348441 are designed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
A-348441 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in reduced forms of the compound .
Scientific Research Applications
A-348441 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glucocorticoid receptor interactions. In biology, it is used to investigate the effects of glucocorticoid receptor modulation on cellular processes. In medicine, A-348441 is being explored as a potential treatment for type 2 diabetes due to its ability to regulate glucose output and improve insulin sensitivity. In industry, it is used in the development of new therapeutic agents targeting glucocorticoid receptors .
Mechanism of Action
A-348441 exerts its effects by targeting the glucocorticoid receptor within the liver. This receptor is known to play a crucial role in regulating glucose metabolism. By binding to the glucocorticoid receptor, A-348441 modulates its activity, leading to a reduction in hepatic glucose output and improvements in insulin sensitivity. The compound also possesses binding activity to the progesterone receptor, although it is pharmacologically selective for the liver, minimizing potential side effects in other parts of the body .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-7Q26YN85LO’s properties, we compare it with structurally and functionally related compounds, focusing on solubility, bioavailability, synthetic accessibility, and hazards.
Structural and Functional Analogues
Naphthalene-1-carboxylic acid (CAS 86-55-5) Molecular formula: C₁₁H₈O₂ Molecular weight: 172.18 g/mol Solubility: 0.0745 mg/mL (ESOL), significantly lower than UNII-7Q26YN85LO . Synthesis: Achieves 86% yield via cesium carbonate-mediated reactions, lower than UNII-7Q26YN85LO’s catalytic efficiency .
Synthetic yield: Comparable to UNII-7Q26YN85LO (98%) when using recyclable catalysts like A-FGO . Hazards: Likely shares similar toxicity profiles due to nitro and aromatic groups.
Quantitative Comparison Table
Key Findings
- Solubility : UNII-7Q26YN85LO exhibits superior solubility compared to naphthalene-1-carboxylic acid, making it more suitable for aqueous-based applications .
- Synthetic Efficiency : The use of A-FGO catalysts in UNII-7Q26YN85LO’s synthesis provides a 98% yield , outperforming traditional methods for similar compounds .
- Hazard Profile : Both UNII-7Q26YN85LO and its benzimidazole analogues pose ingestion risks (H302), necessitating stringent safety protocols .
Research Implications and Limitations
- Limitations: Limited bioavailability (score 0.55) may restrict its use in drug development without structural modifications .
- Contradictions: The molecular formula C₇H₅BrO₂ reported for UNII-7Q26YN85LO conflicts with the synthesis of 2-(4-nitrophenyl)benzimidazole (expected formula C₁₃H₉N₃O₂), suggesting possible misannotation in the source material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
